methyl 2,4-dioxo-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 2,4-dioxo-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H29N5O5 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.21686904 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2,4-dioxo-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core , which is known for its diverse biological activities. The presence of the pyridinyl-piperazine moiety enhances its interaction with biological targets. The molecular formula is C20H24N4O4, with a molecular weight of approximately 392.43 g/mol.
This compound exhibits several mechanisms of action:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit various tyrosine kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Antioxidant Activity : It may also exhibit antioxidant properties that protect cells from oxidative stress, potentially contributing to its anticancer effects.
- Modulation of Signaling Pathways : The compound can interfere with critical signaling pathways such as the VEGF pathway, which is crucial for tumor angiogenesis.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 (Colorectal) | 5.5 | Tyrosine kinase inhibition |
MCF7 (Breast Cancer) | 8.2 | Apoptosis induction |
A549 (Lung Cancer) | 7.0 | Cell cycle arrest |
In a study involving HCT116 cells, the compound was found to induce significant apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer agent .
Neuropharmacological Effects
The piperazine component suggests possible neuropharmacological activity. Preliminary studies indicate that the compound may exhibit anxiolytic effects in rodent models, providing a basis for further exploration in treating anxiety disorders.
Case Studies
- Study on HCT116 Cells : A detailed investigation into the effects of methyl 2,4-dioxo on HCT116 colorectal cancer cells revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
- Neuropharmacological Assessment : In animal models, the compound was tested for its impact on anxiety-like behaviors using the elevated plus maze test. Results indicated a significant reduction in anxiety behaviors compared to control groups .
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-35-24(33)18-9-10-19-20(17-18)27-25(34)30(23(19)32)12-6-2-3-8-22(31)29-15-13-28(14-16-29)21-7-4-5-11-26-21/h4-5,7,9-11,17H,2-3,6,8,12-16H2,1H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZVZMNNQWRULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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